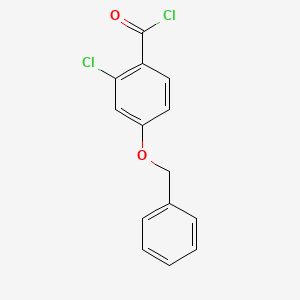![molecular formula C25H33BrO8 B12942855 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B12942855.png)
2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine is a complex organic compound known for its unique structure and properties. It is a derivative of dibenzo-24-crown-8, a macrocyclic compound that is widely used in various chemical applications due to its ability to form complexes with metal ions .
Métodos De Preparación
The synthesis of 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine typically involves the bromination of dibenzo-24-crown-8. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, thiols, and alcohols.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and in phase-transfer catalysis.
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in the study of ion transport and enzyme activity.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate and transport metal ions.
Mecanismo De Acción
The mechanism by which 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine exerts its effects is primarily through its ability to form stable complexes with metal ions. The molecular structure allows for the encapsulation of metal ions, facilitating their transport and reactivity. This property is exploited in various chemical and biological applications, where the compound acts as a molecular transporter or catalyst.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine stands out due to its unique structure and high affinity for metal ions. Similar compounds include:
Dibenzo-24-crown-8: The parent compound, which lacks the bromomethyl group.
Dibenzo-18-crown-6: A smaller crown ether with similar properties but different ion selectivity.
Dibenzo-30-crown-10: A larger crown ether with different complexation properties.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H33BrO8 |
|---|---|
Peso molecular |
541.4 g/mol |
Nombre IUPAC |
14-(bromomethyl)-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12(17),13,15,28,30-hexaene |
InChI |
InChI=1S/C25H33BrO8/c26-20-21-5-6-24-25(19-21)34-18-14-30-10-9-28-12-16-32-23-4-2-1-3-22(23)31-15-11-27-7-8-29-13-17-33-24/h1-6,19H,7-18,20H2 |
Clave InChI |
LBFNCSFZRPNUIB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=C(C=CC(=C3)CBr)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)
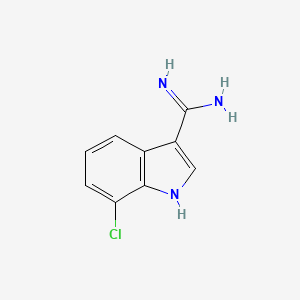

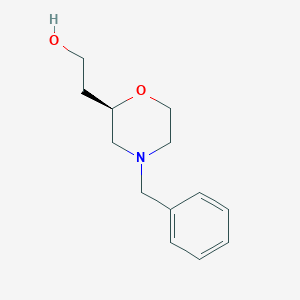
![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)
![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)
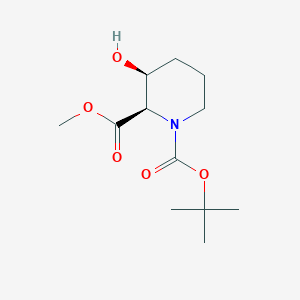
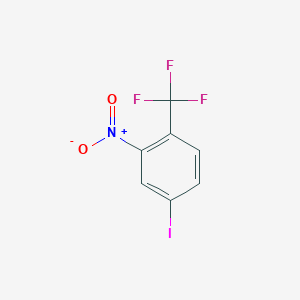
![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
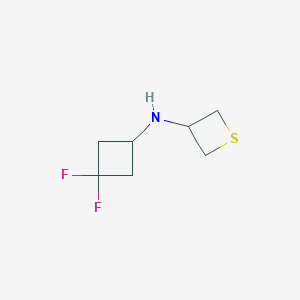
![Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate](/img/structure/B12942826.png)
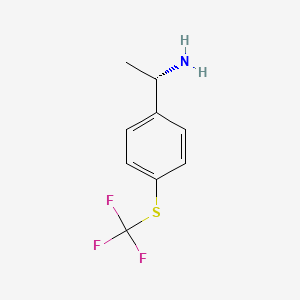
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)
